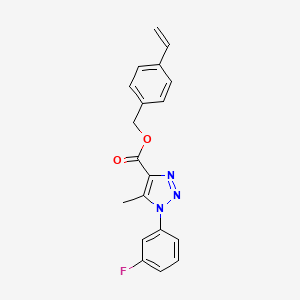

4-vinylbenzyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Beschreibung

The compound 4-vinylbenzyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features a 1,2,3-triazole core substituted with a 3-fluorophenyl group at position 1, a methyl group at position 5, and a 4-vinylbenzyl ester at position 2. The triazole ring is a versatile scaffold in medicinal and materials chemistry due to its stability, hydrogen-bonding capacity, and ease of functionalization .

Eigenschaften

IUPAC Name |

(4-ethenylphenyl)methyl 1-(3-fluorophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c1-3-14-7-9-15(10-8-14)12-25-19(24)18-13(2)23(22-21-18)17-6-4-5-16(20)11-17/h3-11H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGMBYGLDAMFCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)OCC3=CC=C(C=C3)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-vinylbenzyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis. The vinylbenzyl group and fluorophenyl group are then introduced through subsequent reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 4-vinylbenzyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves the reaction of vinylbenzyl derivatives with triazole precursors. The compound's structure can be confirmed through various spectroscopic methods including NMR and mass spectrometry. For example, a recent study reported the synthesis of related triazole compounds showcasing similar methodologies and characterization techniques .

Medicinal Chemistry Applications

Antimicrobial Activity : One of the prominent applications of this compound is in the development of antimicrobial agents. Triazole derivatives have been shown to possess significant antifungal and antibacterial properties. A study highlighted the synthesis of various triazole derivatives, including those similar to this compound, which demonstrated strong antimicrobial activity against several pathogens .

Anticancer Properties : Triazoles are also being investigated for their potential anticancer effects. Research has indicated that compounds containing triazole moieties can inhibit cancer cell proliferation. For instance, derivatives with structural similarities have been tested in vitro against various cancer cell lines, showing promising results .

Material Science Applications

Polymer Chemistry : The compound is utilized in polymer chemistry as a monomer for the synthesis of functionalized polymers. Its vinyl group allows for polymerization reactions that can lead to materials with tailored properties. Studies have demonstrated the use of triazole-containing polymers in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Catalysis : The incorporation of triazole units into catalyst systems has been explored for enhancing catalytic activity in organic transformations. Research indicates that triazole-based catalysts can facilitate various reactions such as click chemistry and cross-coupling reactions, providing efficient pathways for synthesizing complex organic molecules .

Data Table: Properties and Applications

Case Studies

- Antimicrobial Study : A series of triazole derivatives were synthesized and tested against Staphylococcus aureus and Candida albicans. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

- Polymer Application : A study focused on synthesizing a polymer using this compound as a monomer. The resulting polymer was evaluated for drug delivery applications, demonstrating controlled release profiles for anticancer drugs .

Wirkmechanismus

The mechanism by which 4-vinylbenzyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural and functional differences between the target compound and related triazole derivatives:

Key Observations:

- Substituent Effects: Fluorine at the 3-position (target compound) vs. 4-position (compound 5) influences electronic properties and molecular planarity.

- Ester Group Impact : The 4-vinylbenzyl ester in the target compound increases hydrophobicity compared to ethyl esters (e.g., 6a), which may enhance membrane permeability in biological systems or improve adsorption in corrosion inhibition .

- Crystallographic Behavior : Compounds with bulkier substituents (e.g., thiazole in compound 5) exhibit isostructural packing but require conformational adjustments, whereas simpler esters like ethyl may favor denser crystal lattices .

Computational and Structural Insights

- DFT Studies : The Becke three-parameter hybrid functional (B3LYP) could model the electronic effects of fluorine and vinyl groups, predicting reactivity differences between the target compound and ethyl/chlorophenyl analogs .

- Crystallography : SHELXL () and WinGX () are widely used for triazole structure refinement. The target compound’s structure may exhibit torsional strain due to the vinyl group, contrasting with the planar conformations of compound 5 .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-vinylbenzyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step pathway. For instance, 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (a precursor) is prepared from nitroaniline derivatives using diazotization and cyclization reactions . Subsequent esterification with 4-vinylbenzyl chloride under basic conditions (e.g., NaH/DMF) yields the target compound. Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent polarity (ethanol or DMF), and stoichiometry of reagents. Purity is enhanced via recrystallization in ethanol (yield ~96% in analogous syntheses) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- NMR/IR/MS : Use - and -NMR to confirm substituent positions (e.g., vinylbenzyl protons at δ 5.2–5.8 ppm, triazole carbons at ~145–160 ppm). IR identifies ester C=O stretches (~1700 cm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Bruker SMART APEX CCD) resolves bond lengths/angles and confirms the triazole core geometry. Refinement via SHELXL (R-factor < 0.05) ensures accuracy . Unit cell parameters (e.g., monoclinic , ) are compared to DFT-optimized structures .

Q. How can solubility limitations of this compound be addressed for biological assays?

- Methodological Answer : Low aqueous solubility (common in triazole esters ) is mitigated by:

- Co-solvents : Use DMSO or cyclodextrin inclusion complexes.

- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) at the 4-vinylbenzyl moiety without disrupting the triazole pharmacophore .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP) with exact exchange corrections to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potentials . Basis sets (e.g., 6-311+G(d,p)) improve accuracy for fluorine and oxygen atoms.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinases) using AMBER or GROMACS, focusing on triazole-π stacking and fluorophenyl hydrophobic effects .

Q. How can crystallographic data resolve discrepancies between experimental and computational structural models?

- Methodological Answer :

- Refinement Protocols : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks (e.g., C–H···O interactions) . Compare experimental torsion angles (e.g., triazole-vinylbenzyl dihedral) to DFT-optimized geometries.

- Twinning Analysis : For poorly diffracting crystals, apply TWIN laws in SHELXD to deconvolute overlapping reflections .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

- Methodological Answer :

- In Vitro Assays : Test antiproliferative activity via NCI-60 cell line screening (e.g., lung cancer NCI-H522). IC values are compared to structurally related triazoles (e.g., ethyl 5-methyl-1H-triazole-4-carboxylate derivatives with 68–75% growth inhibition) .

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450), prioritizing hydrogen bonds with the triazole’s carboxylate group .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Modulation : Replace the 5-methyl group with bulkier alkyl chains (e.g., norbornane) to enhance hydrophobic interactions, but monitor steric clashes via MD simulations .

- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups at the 3-fluorophenyl ring to improve electron-deficient π-system interactions .

Q. How should researchers address contradictions between computational predictions and experimental biological data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.